molecular formula C9H12O2 B13294015 3-(Furan-3-yl)-2,2-dimethylpropanal

3-(Furan-3-yl)-2,2-dimethylpropanal

Cat. No.: B13294015
M. Wt: 152.19 g/mol
InChI Key: HQSYKUABDSZEGR-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-2,2-dimethylpropanal is an organic compound that features a furan ring attached to a propanal group with two methyl substituents at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate aldehydes under controlled conditions. For example, the reaction of furan-3-carboxaldehyde with isobutyraldehyde in the presence of a catalyst can yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-3-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fine chemicals, polymers, and resins

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-2,2-dimethylpropanal: Similar structure but with the furan ring attached at the 2-position.

    3-(Furan-3-yl)propanal: Lacks the two methyl groups at the second carbon.

    3-(Furan-3-yl)-2-methylpropanal: Contains only one methyl group at the second carbon.

Uniqueness

3-(Furan-3-yl)-2,2-dimethylpropanal is unique due to the presence of two methyl groups at the second carbon, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-(furan-3-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H12O2/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

HQSYKUABDSZEGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=COC=C1)C=O

Origin of Product

United States

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